molecular formula C24H18N4O2 B2953982 2-(3,4-Dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1207058-83-0

2-(3,4-Dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2953982
CAS No.: 1207058-83-0
M. Wt: 394.434
InChI Key: BEMUNDMHKDNMAZ-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 3,4-dimethylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 4.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-15-9-10-18(12-16(15)2)28-14-21(19-7-3-4-8-20(19)24(28)29)23-26-22(27-30-23)17-6-5-11-25-13-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMUNDMHKDNMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CN=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-Dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural framework comprising:

  • A dihydroisoquinoline core.
  • A pyridine ring substituted with a 1,2,4-oxadiazole moiety.
  • A dimethylphenyl group.

Molecular Characteristics

PropertyValue
Molecular FormulaC19H19N5O2
Molecular Weight349.3865 g/mol
CAS Number1324189-91-4
SMILESO=C(N1CC(C1)c1onc(n1)c1cccnc1)Nc1ccc(c(c1)C)C

Biological Activity Overview

Research indicates that derivatives containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities including:

  • Anticancer
  • Antiparasitic
  • Antimicrobial
  • Anti-inflammatory

Anticancer Activity

The compound's anticancer properties have been highlighted in various studies. For instance:

  • In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with growth inhibition percentages exceeding 70% in some cases .

The biological activity of the compound is attributed to its ability to interact with specific molecular targets involved in cancer progression. Key mechanisms include:

  • Inhibition of Enzymes: The compound has shown inhibitory effects on various enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression involved in cancer cell proliferation .

Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound against multiple cancer cell lines. The results indicated:

  • Significant growth inhibition in SNB-19 and OVCAR-8 cell lines with percent growth inhibitions (PGIs) recorded at 86.61% and 85.26%, respectively .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism through which the compound exerts its anticancer effects. It was found that:

  • The compound induces apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological activity, it can be compared with other oxadiazole derivatives:

Compound NameAnticancer Activity (PGI %)Key Features
N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine86.61%Similar oxadiazole structure
N-(pyridin-2-yl)amidesModerate activityLacks dihydroisoquinoline structure

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound
  • Core: 1,2-Dihydroisoquinolin-1-one.
  • Key Features : A lactam (cyclic amide) structure with planar aromaticity, enabling strong intermolecular interactions.
Analog 1: 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one ()
  • Core: Tetrahydroquinoline fused with pyrrolidin-2-one.
  • Key Differences: The tetrahydroquinoline system is partially saturated, reducing aromaticity compared to the fully conjugated dihydroisoquinolinone. A nitro group (electron-withdrawing) at the 4-position of the phenyl substituent may reduce solubility compared to the dimethylphenyl group in the target compound .
Analog 2: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
  • Core : Tetrahydroimidazo[1,2-a]pyridine.
  • Key Differences: Incorporates an imidazole ring fused to pyridine, offering distinct electronic properties. The 4-nitrophenyl group and cyano substituent increase polarity but may reduce metabolic stability compared to the dimethylphenyl group in the target compound .

Substituent Analysis

Target Compound
  • Pyridin-3-yl-oxadiazole: Combines hydrogen-bond-accepting (oxadiazole) and -donating (pyridine) capabilities .
Analog 3: 4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine ()
  • Substituents: 3,4-Diethoxyphenyl: Ether groups increase solubility but may reduce bioavailability due to higher metabolic susceptibility. Pyridin-4-yl-oxadiazole: The pyridine nitrogen at position 4 (vs.

Physicochemical and Pharmacological Implications

Parameter Target Compound Analog 2 () Analog 3 ()
Molecular Weight ~420 g/mol (estimated) 547.54 g/mol 351.38 g/mol
Aromatic Substituents 3,4-Dimethylphenyl 4-Nitrophenyl 3,4-Diethoxyphenyl
Key Functional Groups Lactam, oxadiazole, pyridine Lactam, nitro, cyano Oxadiazole, diethoxy
Predicted Solubility Moderate (lipophilic methyl) Low (nitro, cyano) High (ethoxy)
  • Structural Activity Relationships :
    • The target compound’s dimethylphenyl group may enhance CNS penetration compared to nitro- or ethoxy-substituted analogs.
    • The pyridin-3-yl-oxadiazole motif could mimic natural ligands in kinase or receptor targets, similar to sphingosine 1-phosphate receptor modulators (see ) .

Research Findings and Methodological Considerations

  • Synthetic Challenges : The oxadiazole ring in the target compound likely requires careful optimization of cyclization conditions, as seen in analogs (e.g., reports a 51% yield for a related tetrahydroimidazopyridine) .

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